

A Comparative Analysis of the Bioavailability of Sodium Folate and Calcium Folate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Folate sodium

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Folate, an essential B-vitamin, plays a critical role in numerous metabolic processes, including DNA synthesis, repair, and methylation. Its supplementation is particularly crucial during periods of rapid cell division and growth, such as pregnancy and infancy. While folic acid, the synthetic oxidized form, has been the traditional choice for fortification and supplementation, there is growing interest in the bioavailability of reduced folate forms, specifically the salts of (6S)-5-Methyltetrahydrofolate ((6S)-5-MTHF), the primary biologically active form of folate in the body. This guide provides an objective comparison of the bioavailability of two such salts: sodium folate ((6S)-5-Methyl-THF-Na) and calcium folate ((6S)-5-Methyl-THF-Ca), supported by experimental data.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters from a human clinical trial comparing a single oral dose of sodium (6S)-5-MTHF-Na with an equimolar dose of folic acid. An indirect comparison to calcium (6S)-5-MTHF-Ca is also presented based on the ratio of the area under the curve (AUC) to the folic acid reference group from a separate study with a similar design.

Parameter	(6S)-5-Methyl-THF-Na (436 µg)	Folic Acid (400 µg)	Statistical Significance (Na-salt vs. Folic Acid)
AUC _{0-8 h} (nmol/L*h)	126.0 ± 33.6	56.0 ± 25.3	p < 0.001[1]
C _{max} (nmol/L)	36.8 ± 10.8	11.1 ± 4.1	p < 0.001[1]
T _{max} (h)	0.9 ± 0.5	1.5 ± 0.8	p < 0.05

Data presented as mean ± standard deviation. AUC_{0-8 h}: Area under the plasma concentration-time curve from 0 to 8 hours. C_{max}: Maximum plasma concentration. T_{max}: Time to reach maximum plasma concentration.

A key finding from the study by Prinz-Langenohl et al. (2020) is that the sodium and calcium salts of (6S)-5-MTHF are not likely to differ in their pharmacokinetics.[1][2] The ratios of the AUC_{0-8 h} for both the sodium and calcium salts to their respective folic acid reference groups did not differ between the studies.[1][2]

A study in Sprague-Dawley rats also demonstrated the enhanced bioavailability of a reduced folate salt compared to folic acid. In this animal model, a glucosamine salt of (6S)-5-MTHF resulted in a plasma concentration peak (C_{max}) 1.8 times higher than the (6S)-5-MTHF calcium salt and 3.1 times higher than folic acid.[3][4] The AUC was also significantly higher for the reduced folate salts compared to folic acid.[3][4]

Experimental Protocols

The human pharmacokinetic data presented above was obtained from a randomized, double-blind, crossover study. Below is a detailed description of the methodology.

Study Design:

- Design: Randomized, double-blind, crossover.
- Participants: Twenty-four healthy adults (12 men and 12 women).[1]
- Intervention: Participants received a single oral dose of 436 µg of (6S)-5-Methyl-THF-Na and an equimolar dose of 400 µg of folic acid on two separate kinetic days.[1]

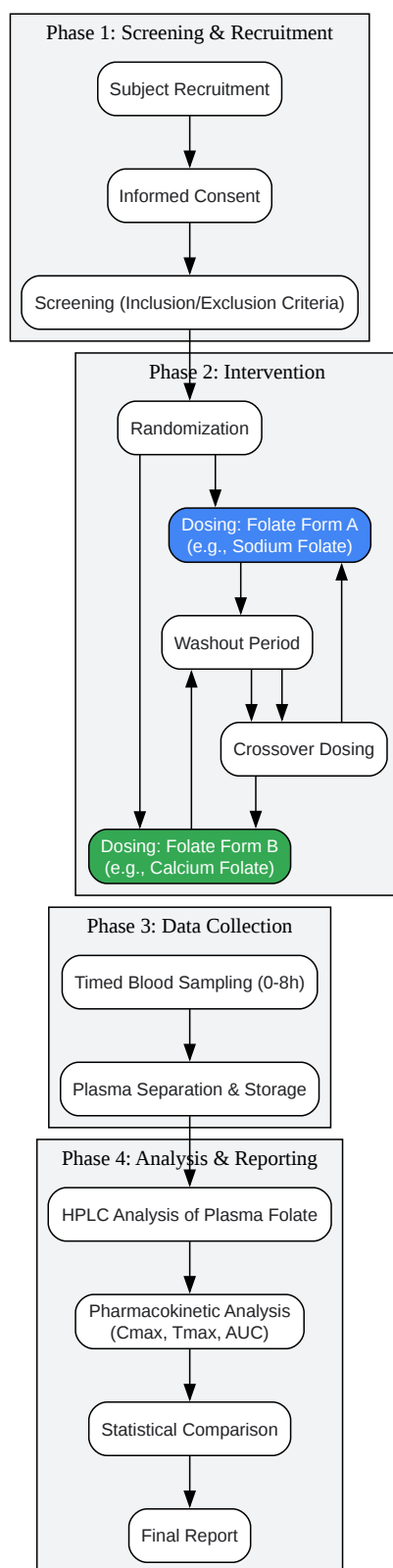
- Washout Period: A two-week washout period was implemented between the two kinetic days.[\[1\]](#)

Blood Sampling and Analysis:

- Sampling: Plasma concentrations of (6S)-5-MTHF were measured at nine time points between 0 and 8 hours post-administration.[\[1\]](#)
- Analytical Method: Plasma folate concentrations are typically determined using methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection, or microbiological assays using *Lactobacillus casei*.[\[5\]](#)[\[6\]](#)[\[7\]](#) The HPLC-based methods allow for the specific measurement of different folate forms, including unmetabolized folic acid.[\[5\]](#)

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial assessing the bioavailability of different folate forms.

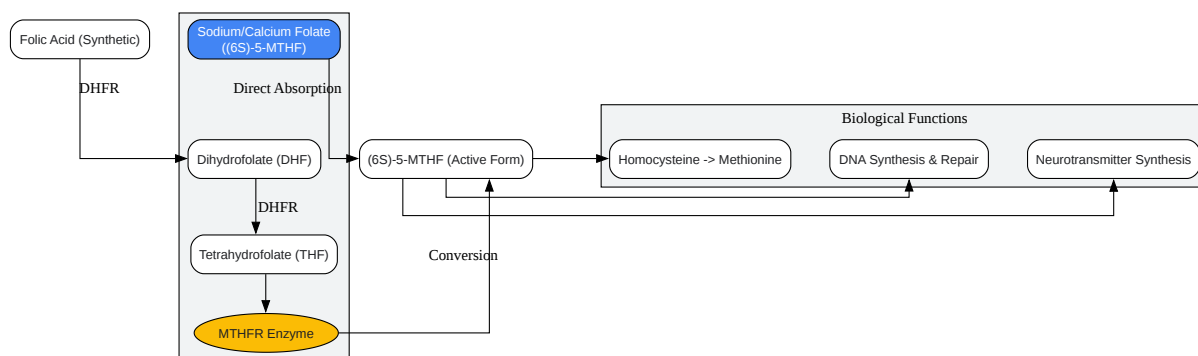


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Caption: Workflow for a crossover bioavailability study.

Signaling Pathways and Logical Relationships

The primary advantage of supplementing with (6S)-5-MTHF salts, such as sodium or calcium folate, lies in bypassing the metabolic steps required for the conversion of folic acid to the active folate form. This is particularly relevant for individuals with polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair this conversion.



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Caption: Simplified folate metabolic pathways.

Conclusion

The available evidence from human pharmacokinetic studies indicates that reduced folate salts, such as sodium and calcium (6S)-5-MTHF, exhibit superior bioavailability compared to synthetic folic acid.[1][2] A single oral dose of sodium (6S)-5-MTHF leads to a significantly higher and faster increase in plasma (6S)-5-MTHF levels.[1] Furthermore, current data

suggests that the bioavailability of sodium and calcium salts of (6S)-5-MTHF is comparable.[1]
[2] The direct provision of the biologically active form of folate circumvents the need for enzymatic conversion, which may be beneficial for individuals with certain genetic variations. These findings are critical for drug development professionals and researchers in the formulation of more effective folate supplementation strategies. Further long-term studies are warranted to investigate potential differences in circulating and intracellular folate concentrations following prolonged supplementation.[1][2]

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- To cite this document: BenchChem. [A Comparative Analysis of the Bioavailability of Sodium Folate and Calcium Folate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496492#comparative-bioavailability-of-sodium-folate-and-calcium-folate]

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